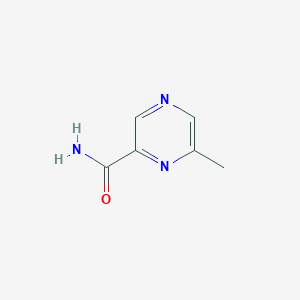

6-Methylpyrazine-2-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

6-methylpyrazine-2-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N3O/c1-4-2-8-3-5(9-4)6(7)10/h2-3H,1H3,(H2,7,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PABVQLMXDGVYBS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CC(=N1)C(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70332880 | |

| Record name | 6-Methylpyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5521-62-0 | |

| Record name | 6-Methyl-2-pyrazinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5521-62-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Methylpyrazine-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70332880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-Methylpyrazine-2-carboxamide chemical properties and structure

An In-depth Technical Guide to 6-Methylpyrazine-2-carboxamide

Abstract

This technical guide provides a comprehensive overview of this compound, a key heterocyclic organic compound. It details the molecule's chemical structure, physicochemical properties, synthesis methodologies, and analytical characterization. The guide is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into the compound's significance as a structural motif in medicinal chemistry. Particular emphasis is placed on its role as a precursor and derivative in the development of novel therapeutic agents. The document includes detailed experimental protocols, safety information, and a curated list of references to support further investigation and application.

Introduction and Significance

Pyrazine derivatives are a critical class of heterocyclic compounds widely utilized in medicinal chemistry due to their diverse biological activities.[1][2] The pyrazine ring, a six-membered aromatic structure with two nitrogen atoms at positions 1 and 4, serves as a versatile scaffold in drug design.[2] this compound is a notable derivative, incorporating both a methyl group and a carboxamide functional group. This substitution pattern is significant as the carboxamide group can participate in hydrogen bonding, a crucial interaction for molecular recognition at biological targets, while the methyl group can influence steric interactions and metabolic stability.

This compound and its analogues have been investigated for a range of therapeutic applications, including antimycobacterial, antibacterial, and anticancer activities.[3][4][5] For instance, the core structure is related to Pyrazinamide, a first-line medication for the treatment of tuberculosis.[1] Furthermore, derivatives have been synthesized and evaluated as potent inhibitors of key signaling pathways in cancer, such as the Fibroblast Growth Factor Receptor (FGFR) pathway.[3] This guide aims to consolidate the fundamental chemical knowledge of this compound to facilitate its application in research and development.

Chemical Structure and Nomenclature

The structural integrity of a molecule is the foundation of its chemical behavior and biological activity. This compound is characterized by a pyrazine ring substituted at the 6-position with a methyl group and at the 2-position with a carboxamide group.

Structural Diagram

The following diagram illustrates the 2D chemical structure of the molecule.

Caption: 2D Structure of this compound.

Chemical Identifiers

-

IUPAC Name: this compound

-

Molecular Formula: C₆H₇N₃O

-

CAS Number: 5521-55-1 (for the amide, though the related acid 5521-61-9 is more commonly cited in databases)[6][7][8]

-

Molecular Weight: 137.14 g/mol

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various environments, influencing its solubility, stability, and suitability for specific applications. The data presented below is for the closely related precursor, 6-Methylpyrazine-2-carboxylic acid, which provides a strong indication of the properties of the amide derivative.

| Property | Value | Source |

| Molecular Weight | 138.12 g/mol | [6][9][10] |

| Melting Point | 138-140 °C | [8][9] |

| Boiling Point (Predicted) | 302.8 ± 37.0 °C at 760 mmHg | [8][9] |

| Density (Predicted) | 1.32 g/cm³ | [9] |

| pKa (Predicted) | 3.10 ± 0.10 | [8] |

| LogP (XLogP3) | 0.5 | [6][9] |

| Appearance | White to off-white solid | [8] |

| Solubility | DMSO (Slightly), Methanol (Slightly) | [8] |

Synthesis and Manufacturing

The synthesis of this compound typically proceeds through the corresponding carboxylic acid. A common and established method involves the oxidation of a readily available precursor like 2,6-dimethylpyrazine, followed by amidation.

Representative Synthesis Workflow

Caption: General synthesis workflow for this compound.

Experimental Protocol: Synthesis of 6-Methylpyrazine-2-carboxylic Acid

This protocol is a representative method adapted from literature for the synthesis of the key intermediate.[9]

Causality: The oxidation of one methyl group on the pyrazine ring is achieved using a strong oxidizing agent like potassium permanganate (KMnO₄). The reaction is performed in water under heat to facilitate the reaction. The resulting manganese dioxide (MnO₂) byproduct is insoluble and can be removed by filtration. Acidification of the filtrate protonates the carboxylate, causing the desired carboxylic acid to precipitate or become extractable into an organic solvent.

Methodology:

-

Dissolution: Dissolve 2,6-Dimethylpyrazine (1 equivalent) in water.

-

Oxidation: Heat the solution to approximately 70°C. Add a solution of potassium permanganate (KMnO₄) in water dropwise over a period of several hours. The reaction is exothermic and the purple color of the permanganate will disappear as it is consumed.

-

Reaction Monitoring: Stir the mixture overnight at 70°C to ensure the reaction goes to completion. Progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Cool the mixture to room temperature. Filter the suspension to remove the brown manganese dioxide precipitate. Wash the filter cake thoroughly with water.

-

Isolation: Combine the filtrate and washes. Acidify the solution to a pH of approximately 1.5 using a strong acid (e.g., 5M HCl).

-

Extraction: Extract the acidified aqueous solution multiple times with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and evaporate the solvent under reduced pressure to yield the crude 6-Methylpyrazine-2-carboxylic acid. Further purification can be achieved by recrystallization.

Conversion to Carboxamide

The conversion of the carboxylic acid to the carboxamide is a standard organic transformation.

Causality: The carboxylic acid must first be "activated" to make the carbonyl carbon more electrophilic. This is commonly done by converting it to an acyl chloride using thionyl chloride (SOCl₂) or by using a peptide coupling reagent like propylphosphonic anhydride (T3P).[1][11] The activated intermediate then readily reacts with an ammonia source or a primary/secondary amine to form the stable amide bond.

Methodology (General):

-

Activation: Suspend the 6-Methylpyrazine-2-carboxylic acid (1 equivalent) in a suitable anhydrous solvent (e.g., Dichloromethane, DMF). Add the activating agent (e.g., thionyl chloride or T3P) and stir at room temperature until the acid is fully converted.

-

Amidation: Cool the reaction mixture in an ice bath. Slowly add the amine or ammonia source (e.g., concentrated ammonium hydroxide or a solution of a specific amine, 1.1 equivalents).

-

Reaction & Workup: Allow the reaction to proceed to completion. The workup procedure will vary based on the reagents used but typically involves washing with aqueous solutions to remove byproducts, followed by drying and evaporation of the organic solvent to yield the final carboxamide product.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound.

-

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful tool for elucidating the precise structure of an organic molecule.[12] For this compound, one would expect characteristic signals for the aromatic protons on the pyrazine ring, the methyl protons, and the amide protons. ¹³C NMR would show distinct peaks for each unique carbon atom, including the carbonyl carbon of the amide group.[12][13]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule.[14] Key expected absorption bands for this compound include N-H stretching from the amide (~3200-3400 cm⁻¹), C=O stretching from the amide carbonyl (~1650-1690 cm⁻¹), and C-H stretching from the aromatic ring and methyl group.[13][15]

-

Mass Spectrometry (MS): MS provides the exact molecular weight of the compound, confirming its molecular formula. High-resolution mass spectrometry (HRMS) can determine the mass to several decimal places, allowing for unambiguous formula determination.[11][12]

Applications in Research and Drug Development

This compound and its derivatives are valuable building blocks in the synthesis of pharmacologically active agents.

-

Antitubercular Agents: The pyrazine-carboxamide scaffold is the core of Pyrazinamide, a key antitubercular drug. Research into derivatives, including those with a 6-methyl substitution, aims to develop new compounds with improved efficacy against drug-resistant strains of Mycobacterium tuberculosis.[5][11]

-

Antibacterial Agents: Various substituted pyrazine-2-carboxamides have been synthesized and tested against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), showing promising activity.[5]

-

Anticancer Agents: In oncology, pyrazine derivatives have been designed as inhibitors of critical cellular targets. For example, novel 3-amino-pyrazine-2-carboxamide derivatives have been developed as potent pan-FGFR (Fibroblast Growth Factor Receptor) inhibitors, demonstrating antitumor activity in cancer cell lines with FGFR abnormalities.[3] The core structure also serves as a fragment in the design of inhibitors for other targets, such as RhoA kinase.[2]

Safety and Handling

Proper handling of all chemicals is paramount in a research environment. The following information is based on the precursor, 6-Methylpyrazine-2-carboxylic acid, and similar compounds. A full risk assessment should be conducted before handling.

-

Precautionary Statements:

-

Prevention: P261 (Avoid breathing dust), P264 (Wash skin thoroughly after handling), P280 (Wear protective gloves/eye protection/face protection).[16][17][18]

-

Response: P302+P352 (IF ON SKIN: Wash with plenty of water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[17][18]

-

Storage: Store in a well-ventilated place. Keep container tightly closed.[19] Recommended storage is in a dry, cool environment (2-8°C) under an inert atmosphere.[7][8][17]

-

-

Handling: Use in a well-ventilated area or under a chemical fume hood.[16][18] Avoid generating dust.[16] Ensure eyewash stations and safety showers are readily accessible.[19]

References

- 1. rjpbcs.com [rjpbcs.com]

- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and Antimicrobial Evaluation of 6-Alkylamino-N-phenylpyrazine-2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 6-Methylpyrazine-2-carboxylic acid | C6H6N2O2 | CID 470897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 6-Methylpyrazine-2-carboxylic acid | 5521-61-9 [sigmaaldrich.com]

- 8. 6-METHYLPYRAZINE-2-CARBOXYLIC ACID CAS#: 5521-61-9 [m.chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. GSRS [gsrs.ncats.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. lehigh.edu [lehigh.edu]

- 13. researchgate.net [researchgate.net]

- 14. Methylpyrazine-2-carboxylate [webbook.nist.gov]

- 15. youtube.com [youtube.com]

- 16. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 17. tcichemicals.com [tcichemicals.com]

- 18. aksci.com [aksci.com]

- 19. fishersci.com [fishersci.com]

synthesis of 6-Methylpyrazine-2-carboxylic acid

An In-depth Technical Guide to the Synthesis of 6-Methylpyrazine-2-carboxylic Acid for Researchers and Drug Development Professionals

Abstract

6-Methylpyrazine-2-carboxylic acid is a pivotal heterocyclic building block in medicinal chemistry, primarily utilized as a key intermediate in the synthesis of various pharmacologically active compounds. Its structural motif is found in drugs targeting a range of conditions, including those affecting the central nervous system. This guide provides a comprehensive overview of the synthetic routes to 6-methylpyrazine-2-carboxylic acid, with a primary focus on the selective oxidation of 2,6-dimethylpyrazine. We will delve into the mechanistic underpinnings of different synthetic strategies, offer detailed experimental protocols, and present comparative data to inform methodological choices. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the synthesis and application of this important molecule.

Introduction: The Significance of 6-Methylpyrazine-2-carboxylic Acid in Drug Discovery

Pyrazine derivatives are a class of heterocyclic compounds that have garnered significant attention in the pharmaceutical industry due to their diverse biological activities. Among them, 6-methylpyrazine-2-carboxylic acid serves as a crucial scaffold and intermediate in the development of novel therapeutics. Its utility is underscored by its role in the synthesis of drugs for treating central nervous system disorders, highlighting the importance of efficient and scalable synthetic methods for its preparation. The strategic placement of the methyl and carboxylic acid groups on the pyrazine ring allows for versatile chemical modifications, making it an ideal starting point for constructing complex molecular architectures with desired pharmacological profiles.

Synthetic Strategies for 6-Methylpyrazine-2-carboxylic Acid

The synthesis of 6-methylpyrazine-2-carboxylic acid can be approached through several routes. The most prevalent and industrially viable method involves the selective oxidation of the readily available and inexpensive starting material, 2,6-dimethylpyrazine. Other potential, though less common, strategies include the functionalization of pre-existing pyrazine rings. This section will focus on the detailed exploration of the oxidation route, discussing various oxidizing agents and their implications on yield, selectivity, and environmental impact.

Selective Oxidation of 2,6-Dimethylpyrazine: A Comparative Analysis

The primary challenge in synthesizing 6-methylpyrazine-2-carboxylic acid from 2,6-dimethylpyrazine lies in achieving selective oxidation of one methyl group to a carboxylic acid while leaving the other intact. Over-oxidation to pyrazine-2,6-dicarboxylic acid is a common side reaction that needs to be carefully controlled.

Below is a workflow diagram illustrating the general process of synthesizing 6-methylpyrazine-2-carboxylic acid.

Caption: General workflow for the synthesis of 6-methylpyrazine-2-carboxylic acid.

Potassium permanganate is a powerful and cost-effective oxidizing agent widely used for this transformation. The reaction is typically carried out in an aqueous medium.

Mechanism: The oxidation mechanism involves the attack of the permanganate ion on the methyl group's C-H bond, proceeding through a series of manganese intermediates of decreasing oxidation states. The reaction is highly exothermic and requires careful temperature control to prevent over-oxidation and ensure selectivity. The stoichiometry of KMnO₄ is a critical parameter; using an excess will lead to the formation of the di-acid byproduct.

Experimental Protocol:

-

Dissolution: Dissolve 2,6-dimethylpyrazine in water.

-

Reaction: Slowly add a solution of potassium permanganate in water to the 2,6-dimethylpyrazine solution, maintaining the temperature between 70-80°C. The addition rate should be controlled to manage the exotherm.

-

Monitoring: Monitor the reaction progress by TLC or HPLC.

-

Quenching and Filtration: After the reaction is complete, quench any excess KMnO₄ with a suitable reducing agent (e.g., sodium bisulfite) until the purple color disappears. Filter the hot solution to remove the manganese dioxide (MnO₂) byproduct.

-

Acidification and Isolation: Cool the filtrate and acidify with a mineral acid (e.g., HCl) to a pH of 2-3. The product, 6-methylpyrazine-2-carboxylic acid, will precipitate out of the solution.

-

Purification: Collect the precipitate by filtration, wash with cold water, and dry. Further purification can be achieved by recrystallization from a suitable solvent like water or ethanol.

Selenium dioxide is a more selective oxidizing agent for the conversion of an activated methyl group to a carbonyl group. In the context of 2,6-dimethylpyrazine, SeO₂ can be used to form the intermediate 6-methylpyrazine-2-carbaldehyde, which is then further oxidized to the carboxylic acid.

Mechanism: The reaction with SeO₂ proceeds via an ene reaction followed by a-sigmatropic rearrangement. This method offers higher selectivity compared to KMnO₄ but is hampered by the toxicity and cost of selenium compounds.

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, dissolve 2,6-dimethylpyrazine in a suitable solvent such as dioxane or a mixture of acetic acid and water.

-

Addition of Oxidant: Add selenium dioxide portion-wise to the solution.

-

Heating: Heat the reaction mixture under reflux for several hours.

-

Work-up: After cooling, the precipitated selenium metal is filtered off. The filtrate is then concentrated, and the residue is taken up in a suitable solvent for further purification.

Comparative Data of Oxidation Methods

| Oxidizing Agent | Typical Yield | Selectivity | Key Advantages | Key Disadvantages |

| KMnO₄ | Moderate to High | Moderate | Low cost, readily available | Over-oxidation risk, MnO₂ waste |

| SeO₂ | Moderate | High | High selectivity for mono-oxidation | Toxicity of selenium compounds, higher cost |

Characterization of 6-Methylpyrazine-2-carboxylic Acid

Proper characterization of the final product is crucial to confirm its identity and purity. The following techniques are typically employed:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed information about the molecular structure. The proton NMR spectrum should show distinct signals for the two aromatic protons on the pyrazine ring and the methyl group protons.

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the carboxylic acid group (a broad O-H stretch and a C=O stretch).

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern.

-

Melting Point: A sharp melting point indicates a high degree of purity.

Conclusion and Future Perspectives

The synthesis of 6-methylpyrazine-2-carboxylic acid is a well-established process, with the selective oxidation of 2,6-dimethylpyrazine being the most practical and widely used method. While potassium permanganate remains a popular choice due to its low cost, the development of more environmentally friendly and selective catalytic oxidation systems presents an exciting avenue for future research. Advances in catalysis could lead to processes with higher yields, reduced waste, and improved safety profiles, further enhancing the accessibility of this important building block for the pharmaceutical industry. The continued exploration of novel synthetic routes and optimization of existing methods will undoubtedly contribute to the discovery and development of new and improved medicines.

An In-depth Technical Guide to the Core Mechanism of Action of 6-Methylpyrazine-2-carboxamide

Abstract

6-Methylpyrazine-2-carboxamide is a heterocyclic organic compound belonging to the pyrazine family, a class of molecules that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities.[1][2] While the definitive mechanism of action for this compound is not yet fully elucidated, this technical guide synthesizes current research on structurally related compounds and the broader pyrazine carboxamide class to propose and explore three primary putative mechanisms. This document is intended for researchers, scientists, and drug development professionals, providing a foundational understanding of the potential molecular interactions and cellular effects of this compound. We will delve into the plausible roles of this compound in enzyme inhibition, ion channel modulation, and direct DNA interaction, supported by evidence from analogous compounds and offering detailed experimental protocols to facilitate further investigation.

Introduction to this compound and the Pyrazine Scaffold

The pyrazine ring is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. This structural motif is a key pharmacophore found in a variety of biologically active molecules, including therapeutic agents and natural products.[3][4] The carboxamide functional group appended to the pyrazine ring is crucial for forming hydrogen bonds and other non-covalent interactions with biological targets, contributing to the diverse bioactivities observed in this class of compounds.

This compound itself is a derivative of 6-methylpyrazine-2-carboxylic acid, a precursor in the synthesis of established drugs such as the anti-diabetic agent glipizide.[5] The structural similarity to components of other therapeutic agents, like the anti-hyperlipidemic drug acipimox, provides a logical starting point for investigating its mechanism of action.[4] This guide will explore the following potential mechanisms, drawing parallels from these and other relevant pyrazine derivatives.

Putative Mechanism of Action I: Enzyme Inhibition

A prominent potential mechanism of action for this compound is the inhibition of specific enzymes. This hypothesis is strongly supported by the known activities of several structurally similar pyrazine derivatives.

Rationale from Structurally Related Compounds

-

Acipimox: A derivative of 5-methylpyrazinecarboxylic acid, acipimox is a potent inhibitor of hormone-sensitive lipase (HSL) in adipose tissue.[4][6] This inhibition reduces the release of free fatty acids, thereby lowering triglyceride and very-low-density lipoprotein (VLDL) levels.[7][8] The structural analogy suggests that this compound could potentially inhibit HSL or other lipases.

-

Pyrazinamide: This well-known anti-tuberculosis drug is a prodrug that is converted to pyrazinoic acid. While its full mechanism is still under investigation, one of the leading hypotheses is the inhibition of mycobacterial fatty acid synthase I (FAS-I).[9][10]

-

Other Pyrazine Carboxamide Inhibitors: Research has demonstrated that various pyrazine carboxamides can selectively inhibit a range of enzymes, including hematopoietic progenitor kinase 1 (HPK1) and monoamine oxidase B (MAO-B), highlighting the versatility of this scaffold in targeting enzyme active sites.[11][12]

Proposed Signaling Pathway: Lipase Inhibition

The following diagram illustrates the potential inhibitory effect of this compound on hormone-sensitive lipase, mirroring the action of acipimox.

Caption: Proposed inhibitory action of this compound on the hormone-sensitive lipase (HSL) pathway in adipocytes.

Experimental Protocol: In Vitro Lipase Inhibition Assay

This protocol outlines a method to assess the direct inhibitory effect of this compound on lipase activity.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against a commercially available lipase.

Materials:

-

Porcine pancreatic lipase (or other suitable lipase)

-

This compound

-

p-Nitrophenyl butyrate (p-NPB) as substrate

-

Tris-HCl buffer (pH 8.0)

-

Dimethyl sulfoxide (DMSO)

-

96-well microplate

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in Tris-HCl buffer to achieve the desired final concentrations.

-

Enzyme Solution: Prepare a working solution of lipase in Tris-HCl buffer.

-

Substrate Solution: Prepare a solution of p-NPB in a suitable solvent (e.g., acetonitrile).

-

Assay: a. In a 96-well plate, add 20 µL of the various concentrations of the test compound solution. b. Add 160 µL of Tris-HCl buffer. c. Add 10 µL of the lipase solution to each well. d. Incubate the plate at 37°C for 10 minutes. e. Initiate the reaction by adding 10 µL of the p-NPB substrate solution. f. Immediately measure the absorbance at 405 nm every minute for 20 minutes using a microplate reader. The product, p-nitrophenol, is yellow.

-

Data Analysis: a. Calculate the rate of reaction (V) for each concentration of the inhibitor. b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value from the resulting dose-response curve.

Putative Mechanism of Action II: Ion Channel Modulation

The structural relationship between 6-methylpyrazine-2-carboxylic acid and the anti-diabetic drug glipizide suggests that this compound could modulate the activity of ion channels.

Rationale from Structurally Related Compounds

-

Glipizide: As a second-generation sulfonylurea, glipizide's primary mechanism of action is the blockade of ATP-sensitive potassium (K-ATP) channels in pancreatic β-cells.[1][13] This inhibition leads to cell membrane depolarization, opening of voltage-gated calcium channels, and subsequent insulin secretion.[2][5] While this compound is not a sulfonylurea, the presence of the pyrazine carboxamide moiety in its precursor hints at a potential for interaction with ion channels.

Proposed Signaling Pathway: K-ATP Channel Blockade

The following diagram illustrates the potential modulation of K-ATP channels in a pancreatic β-cell by this compound.

Caption: Hypothetical blockade of K-ATP channels by this compound in pancreatic β-cells, leading to insulin secretion.

Experimental Protocol: Electrophysiological Recording (Patch-Clamp)

This protocol describes how to assess the effect of this compound on K-ATP channel activity using the whole-cell patch-clamp technique.

Objective: To measure changes in K-ATP channel currents in response to the application of this compound.

Materials:

-

Cell line expressing K-ATP channels (e.g., INS-1)

-

Patch-clamp rig (amplifier, micromanipulator, microscope)

-

Borosilicate glass capillaries for pipettes

-

External solution (e.g., Krebs-Ringer)

-

Internal pipette solution (containing low ATP to keep channels open)

-

This compound

-

Glibenclamide (positive control)

Procedure:

-

Cell Culture: Culture INS-1 cells on glass coverslips.

-

Pipette Preparation: Pull glass capillaries to form micropipettes with a resistance of 3-5 MΩ when filled with the internal solution.

-

Recording: a. Place a coverslip with cells in the recording chamber and perfuse with the external solution. b. Approach a single cell with the micropipette and form a high-resistance (gigaohm) seal. c. Rupture the cell membrane to achieve the whole-cell configuration. d. Clamp the cell at a holding potential of -70 mV. e. Apply voltage steps to elicit K-ATP currents.

-

Compound Application: a. After establishing a stable baseline recording, perfuse the chamber with the external solution containing this compound at various concentrations. b. Record any changes in the K-ATP current amplitude. c. Perform a washout by perfusing with the drug-free external solution to check for reversibility. d. Apply glibenclamide as a positive control to confirm the presence of K-ATP channels.

-

Data Analysis: a. Measure the current amplitude before, during, and after compound application. b. Construct a dose-response curve to determine the IC50 of the compound on the K-ATP channels.

Putative Mechanism of Action III: Direct DNA Interaction

Certain metal complexes incorporating pyrazine carboxamide ligands have demonstrated the ability to interact directly with DNA, suggesting a potential cytotoxic mechanism.[14] While this compound is a metal-free organic molecule, the possibility of non-covalent DNA binding cannot be entirely dismissed.

Rationale from Related Compounds

-

Palladium(II) and Ruthenium(II) Complexes: Studies have shown that palladium(II) and ruthenium(II) complexes with pyrazine carboxamide ligands can bind to calf thymus DNA (CT-DNA) through intercalation.[14][15] This interaction is thought to be a key step in their cytotoxic activity against cancer cell lines.

-

Other Pyrazine Derivatives: Some pyrazine-based compounds have been shown to be DNA binders.[16]

Proposed Interaction Model: DNA Intercalation

The planar aromatic structure of the pyrazine ring could potentially intercalate between the base pairs of the DNA double helix.

Caption: A simplified model of this compound intercalating between DNA base pairs.

Experimental Protocol: UV-Visible Spectroscopic Titration

This protocol is used to investigate the binding interaction between this compound and DNA.

Objective: To determine if this compound binds to DNA and to calculate the binding constant.

Materials:

-

Calf Thymus DNA (CT-DNA)

-

This compound

-

Tris-HCl buffer (pH 7.4)

-

UV-Visible spectrophotometer

-

Quartz cuvettes

Procedure:

-

Solution Preparation: a. Prepare a stock solution of CT-DNA in Tris-HCl buffer. The concentration should be determined by the absorbance at 260 nm. b. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute it in Tris-HCl buffer to a fixed concentration.

-

Spectroscopic Titration: a. Place the compound solution in a quartz cuvette and record its UV-Vis absorption spectrum (typically 200-400 nm). b. Add small aliquots of the CT-DNA stock solution to the cuvette. c. After each addition, mix gently and allow the solution to equilibrate for 5 minutes. d. Record the UV-Vis spectrum after each addition of DNA.

-

Data Analysis: a. Observe changes in the absorption spectrum of the compound upon addition of DNA. Hypochromism (decrease in absorbance) and a bathochromic shift (red shift) are indicative of intercalation. b. Use the changes in absorbance to calculate the intrinsic binding constant (Kb) by fitting the data to the Wolfe-Shimer equation or a similar binding model.

Quantitative Data Summary

While specific quantitative data for this compound is pending experimental validation, the following table provides representative data for related compounds to serve as a benchmark.

| Compound | Target | Assay Type | Potency (IC50 / Kb) | Reference |

| Acipimox | Hormone-Sensitive Lipase | Lipolysis Assay | ~10 µM | [6] |

| Glipizide | K-ATP Channel | Electrophysiology | Low µM range | [1][13] |

| Pyrazinamide | M. tuberculosis | MIC Assay | 6.25–50 µg/ml (pH 5.5) | [17] |

| Pyrazine Carboxamide Ru(II) Complex | CT-DNA | Spectroscopic Titration | Kb = 0.21–9.22 × 10^6 M^-1 | [14] |

Conclusion and Future Directions

This technical guide has synthesized existing literature to propose three plausible mechanisms of action for this compound: enzyme inhibition, ion channel modulation, and direct DNA interaction. The strongest evidence from structurally related compounds points towards enzyme inhibition, particularly of metabolic enzymes like lipases or synthases. However, the potential for ion channel and DNA interactions should not be overlooked and warrants experimental investigation.

The provided protocols offer a clear path for researchers to systematically test these hypotheses. Future studies should focus on:

-

Broad-panel enzyme screening to identify specific molecular targets.

-

Electrophysiological studies on a variety of ion channels.

-

Cytotoxicity assays in relevant cancer cell lines to correlate with any observed DNA binding.

-

In vivo studies in appropriate disease models once a primary mechanism is identified.

By pursuing these avenues of research, the scientific community can elucidate the precise mechanism of action of this compound, paving the way for its potential development as a novel therapeutic agent.

References

- 1. What is the mechanism of Glipizide? [synapse.patsnap.com]

- 2. m.youtube.com [m.youtube.com]

- 3. drugs.com [drugs.com]

- 4. What is the mechanism of Acipimox? [synapse.patsnap.com]

- 5. Glipizide - Wikipedia [en.wikipedia.org]

- 6. Mechanism of anti-lipolytic action of acipimox in isolated rat adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Acipimox | C6H6N2O3 | CID 5310993 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. The Bewildering Antitubercular Action of Pyrazinamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Pyrazinamide - Wikipedia [en.wikipedia.org]

- 11. Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery of N-(1-(3-fluorobenzoyl)-1 H-indol-5-yl)pyrazine-2-carboxamide: a novel, selective, and competitive indole-based lead inhibitor for human monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Glipizide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. Heterocyclic (pyrazine)carboxamide Ru(ii) complexes: structural, experimental and theoretical studies of interactions with biomolecules and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 16. Low-Molecular Pyrazine-Based DNA Binders: Physicochemical and Antimicrobial Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to Known Derivatives of 6-Methylpyrazine-2-carboxamide

Introduction

The pyrazine-2-carboxamide scaffold is a privileged heterocyclic motif in medicinal chemistry, serving as the foundation for a multitude of biologically active compounds. The strategic introduction of a methyl group at the 6-position of this core structure gives rise to 6-methylpyrazine-2-carboxamide, a versatile starting point for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known derivatives of this compound, with a particular focus on their synthesis, structure-activity relationships (SAR), and mechanisms of action across various therapeutic areas. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this valuable chemical scaffold in their own discovery programs.

The exploration of this compound derivatives has yielded compounds with significant potential in oncology, infectious diseases, and beyond. The seemingly simple methyl group at the 6-position can profoundly influence the physicochemical properties and biological activity of the resulting molecules, often enhancing target engagement and metabolic stability. This guide will delve into the nuances of designing and synthesizing these derivatives, offering field-proven insights into the experimental choices that drive successful drug discovery campaigns.

I. Anticancer Derivatives: Targeting Fibroblast Growth Factor Receptors (FGFR)

A recent and promising area of investigation for this compound derivatives is in the field of oncology, specifically as inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[1][2] FGFRs are a family of receptor tyrosine kinases that play a crucial role in cell proliferation, differentiation, and survival.[2] Aberrant FGFR signaling is a known driver in various cancers, making these receptors attractive targets for therapeutic intervention.[1][2]

Design and Synthesis of 3-Amino-6-methylpyrazine-2-carboxamide Derivatives as FGFR Inhibitors

Researchers have successfully designed and synthesized a series of 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivatives as potent pan-FGFR inhibitors.[1][2] The design strategy involved a scaffold hopping approach from a known pyrimidine-based FGFR inhibitor, BGJ398, to the 3-amino-pyrazine-2-carboxamide core. This was envisioned to maintain key intramolecular hydrogen bonding interactions critical for binding to the FGFR kinase domain.[2]

A representative synthetic scheme for these derivatives is outlined below. The synthesis commences with commercially available starting materials and proceeds through a series of standard organic transformations, including nitro group reduction, amide coupling, and a Suzuki cross-coupling reaction to introduce diversity at the 3-position.[2]

Caption: Synthetic workflow for 3-amino-6-methylpyrazine-2-carboxamide FGFR inhibitors.

Structure-Activity Relationship (SAR) and Biological Evaluation

Extensive SAR exploration of these derivatives led to the identification of compound 18i as a particularly potent pan-FGFR inhibitor with favorable in vitro activity against FGFR1-4.[1] This compound demonstrated the ability to block the activation of FGFR and its downstream signaling pathways at submicromolar concentrations and exhibited potent antitumor activity in multiple cancer cell lines with FGFR abnormalities.[1][2]

Molecular docking studies have provided insights into the binding mode of these inhibitors within the ATP-binding pocket of FGFR2, highlighting the key interactions that contribute to their high affinity.[1]

Experimental Protocol: Synthesis of a Representative 3-Amino-6-methylpyrazine-2-carboxamide Derivative

Objective: To synthesize a representative 3-amino-N-(3,5-dihydroxyphenyl)-6-methylpyrazine-2-carboxamide derivative.

Materials:

-

Appropriate starting materials (e.g., a protected 3-nitro-6-methylpyrazine-2-carboxylic acid and 3,5-dimethoxyaniline)

-

Reducing agent (e.g., iron powder, ammonium chloride)

-

Coupling agents for amide bond formation (e.g., HATU, DIPEA)

-

Palladium catalyst and base for Suzuki coupling (e.g., Pd(dppf)Cl2, K2CO3)

-

Aryl boronic acid

-

Appropriate solvents (e.g., DMF, THF, water)

-

Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

-

Nitro Group Reduction: Dissolve the starting nitro-pyrazine carboxylic acid in a suitable solvent system (e.g., ethanol/water). Add iron powder and ammonium chloride and heat the mixture to reflux. Monitor the reaction by TLC until completion. Filter the reaction mixture and concentrate the filtrate to obtain the amino-pyrazine carboxylic acid.

-

Amide Condensation: To a solution of the amino-pyrazine carboxylic acid in DMF, add HATU, DIPEA, and 3,5-dimethoxyaniline. Stir the reaction mixture at room temperature until the starting materials are consumed (as monitored by TLC). Work up the reaction by adding water and extracting with an organic solvent. Purify the crude product by column chromatography to yield the desired amide.

-

Suzuki Cross-Coupling: In a reaction vessel, combine the 3-amino-pyrazine-2-carboxamide intermediate, the desired aryl boronic acid, Pd(dppf)Cl2, and K2CO3 in a mixture of THF and water. Degas the mixture and heat under an inert atmosphere. Monitor the reaction progress by TLC. Upon completion, perform an aqueous workup and extract the product with an organic solvent. Purify the final compound by column chromatography.

-

Deprotection (if necessary): If protecting groups are used (e.g., methoxy groups on the phenyl ring), perform a deprotection step (e.g., using BBr3) to obtain the final dihydroxyphenyl derivative.

Self-Validation: Characterize the final product by 1H NMR, 13C NMR, and mass spectrometry to confirm its identity and purity.

II. Antiviral Derivatives: The Legacy of Favipiravir

While not a direct derivative of this compound, the renowned antiviral drug Favipiravir (T-705), chemically known as 6-fluoro-3-hydroxypirazine-2-carboxamide, is a closely related and highly influential analog.[3][4][5] The principles guiding its mechanism of action and the synthetic strategies employed in its creation are highly relevant to the development of novel this compound-based antiviral agents.

Favipiravir exhibits broad-spectrum activity against a range of RNA viruses, including influenza, Ebola, and coronaviruses.[3][4][6] Its efficacy has positioned it as a critical tool in combating viral pandemics.[4]

Mechanism of Action

Favipiravir is a prodrug that is intracellularly converted to its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP), by host cell enzymes.[3][5][6][7] This active metabolite then acts as a competitive inhibitor of the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for viral replication.[3][7] The incorporation of favipiravir-RTP into the nascent viral RNA chain leads to lethal mutagenesis and termination of viral replication.[8]

Caption: Cellular activation and mechanism of action of Favipiravir.

Synthetic Considerations

The synthesis of Favipiravir typically involves a multi-step process, including amidation, nitration, reduction, and fluorination.[9] The introduction of the fluorine atom at the 6-position is a critical step that significantly enhances the antiviral potency of the molecule.[8]

III. Antimycobacterial and Antibacterial Derivatives

The pyrazine-2-carboxamide core is also central to the activity of pyrazinamide (PZA), a first-line drug for the treatment of tuberculosis.[10][11][12][13] PZA is a prodrug that is activated to pyrazinoic acid (POA) by the mycobacterial enzyme pyrazinamidase.[10][11][14] POA disrupts membrane potential and inhibits fatty acid synthase I in Mycobacterium tuberculosis.[10][11]

Building on this foundation, researchers have synthesized and evaluated numerous derivatives of pyrazine-2-carboxamide, including those with a 6-methyl substituent, for their antimycobacterial and broader antibacterial activities.[10][15][16] Modifications have been explored at various positions of the pyrazine ring and on the amide nitrogen to improve potency and overcome resistance.[10][15] For instance, N-phenyl pyrazine-2-carboxamide derivatives have shown promising antimycobacterial activity.[15] More recently, N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamide derivatives have demonstrated activity against extensively drug-resistant Salmonella Typhi.[16]

Quantitative Data Summary

| Compound Class | Target | Key Findings | Reference |

| 3-Amino-6-methylpyrazine-2-carboxamides | FGFR1-4 | Compound 18i showed potent pan-FGFR inhibition and antitumor activity. | [1][2] |

| 6-Fluoro-3-hydroxypyrazine-2-carboxamide (Favipiravir) | Viral RdRp | Broad-spectrum antiviral activity against various RNA viruses. | [3][4][5] |

| N-Phenyl pyrazine-2-carboxamides | M. tuberculosis | Improved antimycobacterial activity compared to pyrazinamide. | [15] |

| N-(4-bromo-3-methylphenyl)pyrazine-2-carboxamides | XDR S. Typhi | Compound 5d exhibited the strongest antibacterial activity with an MIC of 6.25 µg/mL. | [16] |

IV. Other Notable Derivatives and Applications

The versatility of the this compound scaffold extends to other therapeutic and research areas:

-

Antitrypanosomal Agents: 6-Arylpyrazine-2-carboxamides have emerged as a novel class of inhibitors against Trypanosoma brucei, the causative agent of human African trypanosomiasis.[17][18]

-

Elicitors of Secondary Metabolites: Substituted pyrazine-2-carboxamides have been investigated as elicitors to enhance the production of valuable secondary metabolites, such as silymarin and rutin, in plant cell cultures.[19]

Conclusion

The this compound core represents a highly fruitful starting point for the design and synthesis of novel small molecule therapeutics. The derivatives stemming from this scaffold have demonstrated significant potential across a diverse range of applications, from oncology and virology to bacteriology and parasitology. The insights into the structure-activity relationships and mechanisms of action presented in this guide are intended to empower researchers to further explore and exploit the therapeutic potential of this remarkable chemical entity. As our understanding of disease biology continues to evolve, it is certain that the derivatives of this compound will continue to play a vital role in the development of the next generation of medicines.

References

- 1. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. T-705 (favipiravir) and related compounds: Novel broad-spectrum inhibitors of RNA viral infections - PMC [pmc.ncbi.nlm.nih.gov]

- 4. "T-705 (favipiravir) and related compounds: Novelbroad-spectrum inhibit" by Y. Furuta, K. Takahashi et al. [digitalcommons.usu.edu]

- 5. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rpeptide.com [rpeptide.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. benchchem.com [benchchem.com]

- 9. Synthesis and crystal structure of 6-fluoro-3-hydroxypyrazine-2-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. Pyrazinamide | C5H5N3O | CID 1046 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. Pyrazinamide and Pyrazinoic Acid Derivatives Directed to Mycobacterial Enzymes Against Tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Mechanisms of Pyrazinamide Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. QSAR analysis for 6-arylpyrazine-2-carboxamides as Trypanosoma brucei inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Methylpyrazine-2-carboxamide

This guide provides a comprehensive analysis of the spectroscopic data for 6-Methylpyrazine-2-carboxamide, a heterocyclic compound of interest in medicinal chemistry and materials science. As a derivative of pyrazinamide, an essential antitubercular drug, the precise structural elucidation and purity assessment of its analogs are critical for research and development.[1] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the interpretation of its spectroscopic signature. We will delve into the causality behind experimental choices and present a self-validating system of protocols and data interpretation.

Molecular Structure and Synthetic Context

The foundational step in any spectroscopic analysis is understanding the molecule's structure and its synthetic origin. The synthesis pathway provides crucial context for anticipating potential impurities that could manifest in analytical data.

Molecular Identity:

-

Chemical Name: this compound

-

Molecular Formula: C₆H₇N₃O

-

Molecular Weight: 137.14 g/mol [2]

Caption: Molecular Structure of this compound.

A common synthetic route involves the amidation of a carboxylic acid precursor, 6-Methylpyrazine-2-carboxylic acid.[3][4] This is typically achieved using an acid-amine coupling reagent.[5] Understanding this process is key, as residual starting materials, coupling agents, or side-products from decarboxylation could be present in the final sample.

References

An In-depth Technical Guide to the Solubility and Stability of 6-Methylpyrazine-2-carboxamide

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of 6-Methylpyrazine-2-carboxamide

This compound, a substituted pyrazine derivative, represents a class of heterocyclic compounds of significant interest in medicinal chemistry and drug discovery. The pyrazine ring is a key pharmacophore found in numerous biologically active molecules, including the first-line anti-tuberculosis drug pyrazinamide. The strategic placement of a methyl group and a carboxamide moiety on the pyrazine core can significantly influence the molecule's physicochemical properties, thereby modulating its pharmacokinetic and pharmacodynamic profile.

A thorough understanding of the solubility and stability of this compound is paramount for its successful development as a potential therapeutic agent. These fundamental properties govern its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its shelf-life and formulation development. This technical guide provides a comprehensive overview of the critical aspects of solubility and stability of this compound, offering both theoretical insights and practical, field-proven experimental protocols.

Physicochemical Properties: The Foundation of Behavior

A molecule's inherent physicochemical characteristics are the primary determinants of its solubility and stability. For this compound, these properties provide a predictive framework for its behavior in various environments.

| Property | Value/Information | Source |

| Molecular Formula | C₆H₇N₃O | N/A |

| Molecular Weight | 137.14 g/mol | N/A |

| Appearance | White to off-white solid | N/A |

| pKa (Predicted) | 3.10 ± 0.10 | [1] |

| Melting Point | 138-140°C | [1] |

The predicted pKa of approximately 3.10 suggests that this compound is a weakly basic compound. This is a critical parameter as it dictates the extent of ionization at different physiological pH values, which in turn significantly impacts its aqueous solubility.

Solubility Profiling: A Gateway to Bioavailability

The therapeutic efficacy of an orally administered drug is often intrinsically linked to its aqueous solubility. Poor solubility can lead to low and variable bioavailability, hindering clinical development. Therefore, a comprehensive solubility profile is essential.

Theoretical Considerations: The Henderson-Hasselbalch Relationship

The pH-dependent solubility of an ionizable compound like this compound can be predicted using the Henderson-Hasselbalch equation. As a weak base, its solubility is expected to be higher in acidic environments where it exists predominantly in its protonated, more soluble form.

Experimental Approaches to Solubility Determination

While theoretical predictions are useful, empirical determination of solubility under various conditions is indispensable. Two common methods are the kinetic and thermodynamic solubility assays.

Kinetic Solubility Assay: This high-throughput method provides a rapid assessment of solubility, often used in early-stage drug discovery. It involves dissolving the compound in an organic solvent (e.g., DMSO) and then diluting it into an aqueous buffer. The concentration at which precipitation is first observed is determined as the kinetic solubility.

Thermodynamic Solubility Assay (Shake-Flask Method): This gold-standard method measures the equilibrium solubility of a compound. An excess of the solid compound is added to the solvent of interest and agitated until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined.

Protocol 1: Thermodynamic Solubility Determination by the Shake-Flask Method

-

Preparation of Solutions: Prepare a series of aqueous buffers with pH values ranging from 2 to 10 (e.g., phosphate and citrate buffers).

-

Sample Preparation: Add an excess amount of this compound to vials containing each buffer and selected pharmaceutically relevant organic solvents (e.g., ethanol, propylene glycol, PEG 400).

-

Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Sample Collection and Preparation: Centrifuge the samples to pellet the undissolved solid. Carefully collect the supernatant and filter it through a 0.22 µm filter to remove any remaining solid particles.

-

Quantification: Analyze the concentration of this compound in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Expected Solubility Profile of this compound

Based on the solubility of analogous pyrazine carboxamide derivatives, the following trends can be anticipated.[2]

| Solvent | Expected Solubility |

| Water (pH 7.4) | Sparingly soluble to insoluble |

| Acidic Buffer (pH < 4) | Increased solubility |

| Methanol | Soluble |

| Ethanol | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

It is important to note that while some pyrazine carboxamides are soluble in chloroform, others are not, highlighting the need for empirical testing.[2]

Stability Assessment: Ensuring Integrity and Safety

The chemical stability of a drug substance is a critical quality attribute that can impact its safety and efficacy. Forced degradation studies are essential to identify potential degradation products and establish the intrinsic stability of the molecule.[3][4] These studies expose the drug substance to stress conditions that are more severe than accelerated stability testing.

Potential Degradation Pathways

Based on the chemical structure of this compound, several degradation pathways can be anticipated:

-

Hydrolysis: The amide functional group is susceptible to hydrolysis under both acidic and basic conditions, which would yield 6-methylpyrazine-2-carboxylic acid and ammonia.

-

Oxidation: The pyrazine ring and the methyl group can be susceptible to oxidation, potentially leading to the formation of N-oxides or other oxidized derivatives.

-

Photodegradation: Aromatic heterocyclic compounds are often susceptible to degradation upon exposure to light. The specific degradation pathway will depend on the wavelength and intensity of the light.[5]

-

Thermal Degradation: Elevated temperatures can induce decomposition of the molecule. A study on a copper complex of pyrazine-2-carboxamide showed decomposition starting around 198°C.[4]

Forced Degradation Studies: A Systematic Approach

Forced degradation studies are typically conducted by exposing the drug substance to the stress conditions outlined in the International Council for Harmonisation (ICH) guidelines. A stability-indicating analytical method is crucial for separating the parent drug from its degradation products.

Protocol 2: Forced Degradation Study

-

Sample Preparation: Prepare solutions of this compound in appropriate solvents.

-

Stress Conditions:

-

Acid Hydrolysis: Treat the sample with 0.1 N HCl at an elevated temperature (e.g., 60°C) for a defined period.

-

Base Hydrolysis: Treat the sample with 0.1 N NaOH at room temperature or a slightly elevated temperature.

-

Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature.

-

Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 80°C) and the drug solution to a similar temperature.

-

Photostability: Expose the solid drug substance and its solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[6]

-

-

Sample Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and analyze using a validated stability-indicating UPLC-MS/MS method.

-

Data Evaluation: Monitor the decrease in the parent drug peak and the formation of degradation product peaks. Aim for 5-20% degradation of the parent drug to ensure that the degradation products are detectable without being secondary degradation products.[7]

Development of a Stability-Indicating Analytical Method

A robust stability-indicating method is essential for accurately quantifying the drug substance in the presence of its degradation products, process impurities, and excipients. A UPLC-MS/MS method is highly suitable for this purpose due to its high resolution, sensitivity, and specificity.

Key Considerations for Method Development:

-

Column Selection: A C18 column is a common starting point for the separation of small molecules.

-

Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

-

MS/MS Detection: The use of Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity for the quantification of the parent drug and its degradation products.

Visualization of Workflows

Solubility Determination Workflow

Caption: Thermodynamic solubility determination workflow.

Forced Degradation Study Logic

Caption: Forced degradation study decision pathway.

Conclusion and Future Directions

This technical guide has provided a comprehensive framework for understanding and evaluating the solubility and stability of this compound. While direct experimental data for this specific molecule is limited, the principles and protocols outlined, based on established pharmaceutical science and data from analogous compounds, offer a robust starting point for any research or development program.

A thorough characterization of its solubility and stability profile is a non-negotiable prerequisite for advancing this compound through the drug development pipeline. The experimental data generated from these studies will be instrumental in guiding formulation strategies, establishing appropriate storage conditions and shelf-life, and ensuring the overall quality, safety, and efficacy of any potential drug product. Future work should focus on generating empirical data for this compound to validate the predicted profiles and to fully elucidate its degradation pathways and identify any potential degradants of toxicological concern.

References

- 1. 6-METHYLPYRAZINE-2-CARBOXYLIC ACID Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. Pyrazinamide triggers degradation of its target aspartate decarboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. rjptonline.org [rjptonline.org]

- 4. revroum.lew.ro [revroum.lew.ro]

- 5. scispace.com [scispace.com]

- 6. database.ich.org [database.ich.org]

- 7. fstjournal.com.br [fstjournal.com.br]

A Comprehensive Technical Guide to 6-Methylpyrazine-2-carboxamide and Its Derivatives: From Synthesis to Therapeutic Frontiers

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Methylpyrazine-2-carboxamide and its analogues represent a pivotal class of heterocyclic compounds in medicinal chemistry. This guide provides a comprehensive review of their synthesis, physicochemical properties, and diverse biological activities. We delve into their established and emerging therapeutic applications, including roles as antitubercular, antimicrobial, anticancer, and trypanocidal agents. Detailed experimental protocols, mechanistic pathways, and structure-activity relationship insights are presented to equip researchers with the foundational knowledge required to innovate within this chemical space.

Introduction: The Pyrazine Scaffold in Drug Discovery

The pyrazine ring, a 1,4-diazabenzene, is a privileged scaffold in drug design, prized for its metabolic stability and ability to participate in hydrogen bonding. The introduction of a methyl group and a carboxamide moiety at the 2- and 6-positions, respectively, yields this compound, a versatile precursor for a multitude of biologically active molecules. Its structural relationship to the first-line antitubercular drug Pyrazinamide (PZA) has historically driven research, but the scope of its potential has expanded dramatically. This document synthesizes the current body of knowledge, offering a technical deep-dive for professionals engaged in the discovery and development of novel therapeutics.

Chemical Synthesis and Characterization

The synthesis of this compound and its precursors is well-established, typically commencing with the oxidation of a readily available starting material, 2,6-dimethylpyrazine.

Core Synthesis Pathway

The primary route involves the selective oxidation of one methyl group of 2,6-dimethylpyrazine to a carboxylic acid, followed by amidation.

Caption: General synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of 6-Methylpyrazine-2-carboxylic Acid

This protocol is adapted from established methodologies for the oxidation of 2,6-dimethylpyrazine.[1][2]

-

Dissolution: Dissolve 2,6-dimethylpyrazine (e.g., 4.60 mmol) in 10 mL of water.[2]

-

Heating: Heat the solution to 70°C.[2]

-

Oxidation: Prepare a solution of potassium permanganate (KMnO4) in 25 mL of water and add it dropwise to the heated dimethylpyrazine solution.[2]

-

Reaction: Stir the mixture overnight while maintaining the temperature.[2]

-

Filtration: After cooling to room temperature, filter the mixture to remove the manganese dioxide (MnO2) byproduct. Wash the filter cake several times with water.[2]

-

Acidification: Acidify the combined filtrate with 5M HCl to a pH of approximately 1.5.[2]

-

Extraction: Extract the acidified solution with ethyl acetate (3 x 50 mL).[2]

-

Drying and Evaporation: Dry the combined organic extracts over magnesium sulfate, filter, and evaporate the solvent to yield the 6-methylpyrazine-2-carboxylic acid product.[2]

The subsequent amidation step can be achieved using standard coupling reagents like T3P (propyl phosphonic anhydride) or by converting the carboxylic acid to an acyl chloride followed by reaction with ammonia.[3]

Physicochemical Properties

The parent acid, 6-methylpyrazine-2-carboxylic acid, serves as a key intermediate.[4]

| Property | Value | Source |

| Molecular Formula | C6H6N2O2 | [5][6] |

| Molecular Weight | 138.12 g/mol | [1][5][6] |

| Melting Point | 138-140°C | [1][2] |

| Boiling Point | 302.8°C (Predicted) | [1] |

| pKa | 3.10 (Predicted) | [2] |

| Appearance | Solid | [7] |

Biological Activities and Therapeutic Applications

The this compound core is a versatile platform for generating compounds with a wide spectrum of biological activities.

Antimycobacterial Activity

The structural similarity to pyrazinamide has made this class of compounds a focal point for antitubercular drug discovery.[2] Pyrazinamide is a prodrug converted to its active form, pyrazinoic acid (POA), by a mycobacterial enzyme.[8] Research has shown that N-phenylpyrazine-2-carboxamides with alkylamino substitutions at the 6-position exhibit potent activity against Mycobacterium tuberculosis H37Rv.[9] The activity generally increases with the length of the alkyl chain, peaking with heptylamino substitutions.[9] Notably, these compounds also show efficacy against drug-resistant strains of M. tuberculosis.[9]

Trypanocidal Activity

Human African Trypanosomiasis (HAT) is a fatal parasitic disease. A high-throughput screen identified 6-arylpyrazine-2-carboxamides as a novel class of potent trypanocides.[10] Structure-activity relationship (SAR) exploration of the initial hit led to the development of compounds with an EC50 as low as 25 nM against Trypanosoma brucei brucei.[10] These compounds demonstrated high selectivity for the parasite over mammalian cell lines and showed excellent correlation against the human infective parasite Trypanosoma brucei rhodesiense.[10] The primary current limitation is their rate of microsomal metabolism, which is an active area of investigation.[10]

Anticancer Activity

Pyrazine-based structures are being explored for their potential in oncology.[2] Ruthenium(II) complexes incorporating heterocyclic (pyrazine)carboxamide ligands have been synthesized and evaluated for their cytotoxic effects.[11] These complexes have shown the ability to interact with DNA through minor groove binding and partial intercalation, ultimately leading to cell death.[11] In vitro studies demonstrated that some of these complexes exhibited superior cytotoxicity and selectivity against lung (A549), prostate (PC-3), and colon (Caco-2) cancer cell lines compared to cisplatin.[11]

Caption: Potential mechanisms of anticancer action for pyrazine carboxamide derivatives.

Broad-Spectrum Antimicrobial Activity

Beyond mycobacteria, pyrazine derivatives exhibit broad-spectrum antimicrobial activity.[12][13][14] They have shown efficacy against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), as well as various fungal strains.[9][15] The proposed mechanism for some pyrazines involves inducing DNA damage at high concentrations and cell-wall stress at lower concentrations.[13][14] Their low mammalian toxicity makes them potential candidates for applications in the food industry to prevent microbial spoilage.[12][13][14]

Advanced Applications and Future Directions

The versatility of the this compound scaffold extends into complex neurological targets and serves as a foundation for further drug discovery efforts.

CNS Activity

Derivatives have been developed as positive allosteric modulators (PAMs) of the M4 muscarinic acetylcholine receptor, a target for treating schizophrenia.[16] The 2,3-dimethylimidazo[1,2-a]pyrazine-6-carboxamide core, an evolution of the initial pyrazine structure, provided improved M4 PAM activity and enhanced central nervous system (CNS) penetration.[16]

Future Research Trajectory

The continued exploration of this compound and its derivatives holds considerable promise. Key areas for future investigation include:

-

Structure-Activity Relationship (SAR) Deepening: Systematically modifying peripheral substituents to optimize potency, selectivity, and pharmacokinetic profiles for specific targets.

-

Metabolic Stability Enhancement: Addressing the metabolic liabilities observed in some series, such as the trypanocidal compounds, through medicinal chemistry strategies like introducing blocking groups or altering metabolic soft spots.[10]

-

Mechanism of Action Elucidation: Moving beyond phenotypic screening to identify the precise molecular targets and pathways for compounds with novel activities.

-

Preclinical Development: Advancing the most promising candidates through in vivo efficacy and safety studies to validate their therapeutic potential.

Conclusion

This compound is more than just a simple heterocyclic building block; it is a validated platform for the discovery of potent and selective modulators of diverse biological targets. From infectious diseases to oncology and CNS disorders, its derivatives have demonstrated significant therapeutic potential. The synthetic accessibility and rich chemical space surrounding this core ensure that it will remain a focal point for innovation in medicinal chemistry for the foreseeable future.

References

- 1. echemi.com [echemi.com]

- 2. 6-METHYLPYRAZINE-2-CARBOXYLIC ACID Eight Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 3. rjpbcs.com [rjpbcs.com]

- 4. scbt.com [scbt.com]

- 5. 6-Methylpyrazine-2-carboxylic acid | C6H6N2O2 | CID 470897 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. 6-Methylpyrazine-2-carboxylic acid | 5521-61-9 [sigmaaldrich.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis and Antimicrobial Evaluation of 6-Alkylamino-N-phenylpyrazine-2-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. 6-Arylpyrazine-2-carboxamides: A New Core for Trypanosoma brucei Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Heterocyclic (pyrazine)carboxamide Ru(ii) complexes: structural, experimental and theoretical studies of interactions with biomolecules and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Biological activities associated with the volatile compound 2,5-bis(1-methylethyl)-pyrazine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pure.knaw.nl [pure.knaw.nl]

- 15. Synthesis and Biological Activity of Piperidinothiosemicarbazones Derived from Aminoazinecarbonitriles | MDPI [mdpi.com]

- 16. Discovery of a novel 2,3-dimethylimidazo[1,2-a]pyrazine-6-carboxamide M4 positive allosteric modulator (PAM) chemotype - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 6-Arylpyrazine-2-carboxamides: A Detailed Application Note and Protocol

Introduction: The Therapeutic Potential of 6-Arylpyrazine-2-carboxamides

The pyrazine carboxamide scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a variety of biologically active compounds. A prominent example is pyrazinamide, a first-line medication for the treatment of tuberculosis. The strategic derivatization of the pyrazine ring, particularly through the introduction of an aryl group at the 6-position, has given rise to a class of compounds with significant therapeutic promise. Notably, 6-arylpyrazine-2-carboxamides have emerged as potent inhibitors of Trypanosoma brucei, the parasite responsible for Human African Trypanosomiasis (HAT), a neglected tropical disease.[1][2][3] The modular nature of their synthesis allows for extensive structure-activity relationship (SAR) studies, enabling the fine-tuning of their pharmacological profiles.[1]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of 6-arylpyrazine-2-carboxamides. We will delve into the strategic considerations behind common synthetic routes, provide detailed, step-by-step protocols for key transformations, and offer insights into the characterization and purification of the final products.

Synthetic Strategy Overview

The synthesis of 6-arylpyrazine-2-carboxamides is typically achieved through a convergent approach that involves two key bond-forming reactions: a carbon-carbon bond formation to install the aryl group and a carbon-nitrogen bond formation to construct the carboxamide moiety. The general workflow is outlined below:

Caption: General workflow for the synthesis of 6-arylpyrazine-2-carboxamides.

The sequence of these key transformations can be varied. For instance, the amide bond can be formed prior to the Suzuki-Miyaura coupling. However, the route detailed herein, with the Suzuki-Miyaura coupling preceding the amidation, is often preferred as it allows for the late-stage diversification of the amide group.

Part 1: Synthesis of the 6-Arylpyrazine-2-carboxylic Acid Intermediate via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a robust and versatile palladium-catalyzed cross-coupling reaction that is highly effective for the formation of carbon-carbon bonds between aryl or vinyl halides/triflates and organoboron compounds.[4][5] In the context of 6-arylpyrazine-2-carboxamide synthesis, this reaction is instrumental in introducing the aryl moiety at the 6-position of the pyrazine ring.

Mechanism of the Suzuki-Miyaura Coupling

The catalytic cycle of the Suzuki-Miyaura coupling generally proceeds through three key steps:[4]

-

Oxidative Addition: A palladium(0) catalyst reacts with the aryl halide (in this case, a 6-halopyrazine derivative) to form an organopalladium(II) complex.

-

Transmetalation: The organoboron reagent (arylboronic acid or ester) transfers its organic group to the palladium(II) complex, typically facilitated by a base.

-

Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst.

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling.

Protocol 1: Suzuki-Miyaura Coupling of Methyl 6-chloropyrazine-2-carboxylate with an Arylboronic Acid

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a commercially available starting material, methyl 6-chloropyrazine-2-carboxylate, with a representative arylboronic acid.

Materials:

-

Methyl 6-chloropyrazine-2-carboxylate

-

Arylboronic acid (e.g., phenylboronic acid)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃)

-

Solvent (e.g., 1,4-dioxane, toluene, DME), degassed

-

Water, degassed

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a flame-dried round-bottom flask, add methyl 6-chloropyrazine-2-carboxylate (1.0 eq), the arylboronic acid (1.2-1.5 eq), and the base (2.0-3.0 eq).

-

Evacuate and backfill the flask with an inert gas (repeat 3 times).

-

Add the palladium catalyst (0.01-0.05 eq) to the flask.

-

Add the degassed solvent and degassed water (typically a 4:1 to 10:1 ratio of organic solvent to water).

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

-

Upon completion, cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-